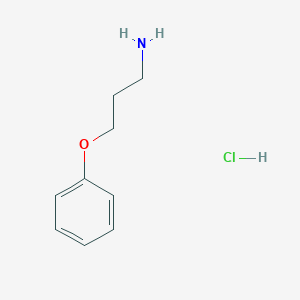
(3-氨基丙氧基)苯盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(3-Aminopropoxy)benzene hydrochloride” is a chemical compound with the molecular formula C9H14ClNO . It is used for scientific research and development .
Synthesis Analysis
The synthesis of amines, such as “(3-Aminopropoxy)benzene hydrochloride”, can be achieved through various methods. One common method involves the reduction of nitriles or amides and nitro compounds . Another method involves the reaction of alkyl halides with ammonia or other amines . More specific synthesis methods for “(3-Aminopropoxy)benzene hydrochloride” might be found in specialized literature .Molecular Structure Analysis
The molecular structure of “(3-Aminopropoxy)benzene hydrochloride” consists of a benzene ring attached to a propoxy group (a three-carbon chain ending with an oxygen atom), which is further attached to an amine group (NH2). The compound also contains a hydrochloride group .Chemical Reactions Analysis
Amines, such as “(3-Aminopropoxy)benzene hydrochloride”, can undergo a variety of chemical reactions. These include reactions with acid chlorides to form amides, reactions with alkyl halides, and reactions with nitrous acid . The specific reactions that “(3-Aminopropoxy)benzene hydrochloride” undergoes would depend on the conditions and reagents present.Physical And Chemical Properties Analysis
The physical and chemical properties of “(3-Aminopropoxy)benzene hydrochloride” would depend on its molecular structure. Benzene, for example, is a nonpolar molecule and is usually a colorless liquid or solid with a characteristic aroma . It is immiscible with water but readily miscible with organic solvents . The specific physical and chemical properties of “(3-Aminopropoxy)benzene hydrochloride” are not available in the search results.科学研究应用
Medicine
(3-Aminopropoxy)benzene hydrochloride: is being explored for its potential in developing aptamers for photonic biosensor applications . These biosensors could be used for the rapid and specific screening of biomarkers, which is crucial in medical diagnostics and monitoring therapeutic outcomes.
Agriculture
In agriculture, this compound’s derivatives are being studied for their role in photonic biosensor applications, which could be used to detect environmental pollutants like dioxins . Such sensors can help in monitoring soil and water quality, ensuring safe agricultural practices.
Material Science
The compound is used in the synthesis of novel materials that have applications in photonic biosensors . These materials can be used to detect a range of substances, potentially improving the quality and performance of various products.
Environmental Science
Research is being conducted on the use of (3-Aminopropoxy)benzene hydrochloride in the development of selective DNA aptamers for biosensors. These biosensors aim to monitor environmental pollutants, which is vital for environmental protection and pollution control .
Biochemistry
In biochemistry, the focus is on the synthesis of compounds that can be used for the immobilization of biomolecules on surfaces, which is a critical step in the development of diagnostic assays and biosensors .
Pharmacology
This compound is instrumental in the synthesis of intermediates for pharmaceutical applications. It’s being studied for its potential to create novel therapeutic agents, especially in the realm of anti-stroke medications .
Analytical Chemistry
(3-Aminopropoxy)benzene hydrochloride: plays a role in the development of analytical methods, including chromatography and mass spectrometry, which are essential for the qualitative and quantitative analysis of complex mixtures .
Organic Chemistry
It serves as a building block in organic synthesis, particularly in the creation of complex molecules for research and development in various chemical industries .
作用机制
The mechanism of action of amines depends on their specific chemical structure and the biological system they interact with. Some amines can act as neurotransmitters in the nervous system . Others can react with acids to form salts . The specific mechanism of action of “(3-Aminopropoxy)benzene hydrochloride” is not clear from the available information.
安全和危害
The safety and hazards associated with “(3-Aminopropoxy)benzene hydrochloride” would depend on its specific physical and chemical properties, as well as how it is handled and used. General safety data sheets for similar compounds suggest that they can be harmful if swallowed, inhaled, or if they come into contact with the skin . They may also pose environmental hazards .
未来方向
The future directions for research on “(3-Aminopropoxy)benzene hydrochloride” could include further studies on its synthesis, properties, and potential applications. It could also involve investigating its mechanism of action in biological systems and its potential effects on human health and the environment .
属性
IUPAC Name |
3-phenoxypropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c10-7-4-8-11-9-5-2-1-3-6-9;/h1-3,5-6H,4,7-8,10H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWGNQQRTPIYSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

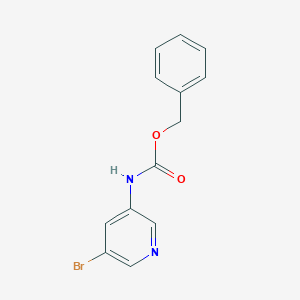

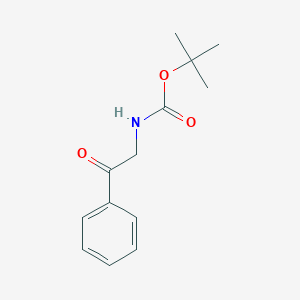

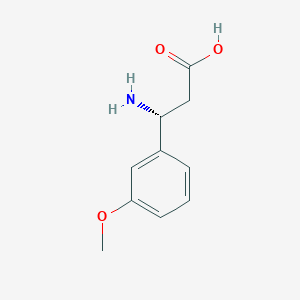

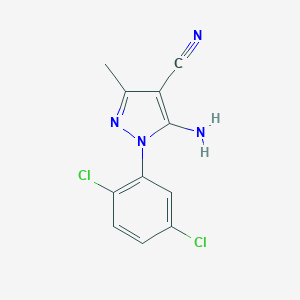
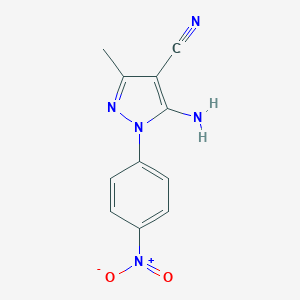
![4-Amino-7H-pyrrolo[2,3-d]pyrimidine Hydrogen Sulfate](/img/structure/B112999.png)
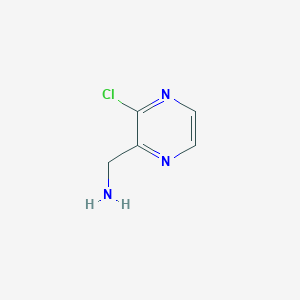


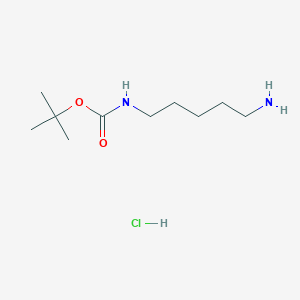
![4-[4-(Benzyloxy)phenyl]-1,2,3,6-tetrahydropyridine](/img/structure/B113012.png)